![molecular formula C14H19NO B14184739 4-Pentenamide, N-[(2R)-2-phenylpropyl]- CAS No. 834882-87-0](/img/structure/B14184739.png)
4-Pentenamide, N-[(2R)-2-phenylpropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenamide, N-[(2R)-2-phenylpropyl]- is an organic compound with a unique structure that includes a pentenamide backbone and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenamide, N-[(2R)-2-phenylpropyl]- typically involves the reaction of 4-pentenoic acid with an appropriate amine, such as (2R)-2-phenylpropylamine. The reaction is usually carried out under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Pentenamide, N-[(2R)-2-phenylpropyl]- can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenamide moiety can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide to an amine.
Substitution: Electrophiles like bromine (Br2) for bromination of the phenyl ring.
Major Products Formed
Epoxides: and from oxidation reactions.
Amines: from reduction reactions.
Brominated derivatives: from substitution reactions.
Scientific Research Applications
4-Pentenamide, N-[(2R)-2-phenylpropyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pentenamide, N-[(2R)-2-phenylpropyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-4-pentenamide
- N-methyl-N-phenyl-4-pentenamide
Uniqueness
4-Pentenamide, N-[(2R)-2-phenylpropyl]- is unique due to its specific stereochemistry and the presence of both a pentenamide and a phenylpropyl group. This combination of structural features imparts distinct reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
834882-87-0 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-[(2R)-2-phenylpropyl]pent-4-enamide |
InChI |
InChI=1S/C14H19NO/c1-3-4-10-14(16)15-11-12(2)13-8-6-5-7-9-13/h3,5-9,12H,1,4,10-11H2,2H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
IMVBSUJEBFBDGZ-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](CNC(=O)CCC=C)C1=CC=CC=C1 |
Canonical SMILES |
CC(CNC(=O)CCC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


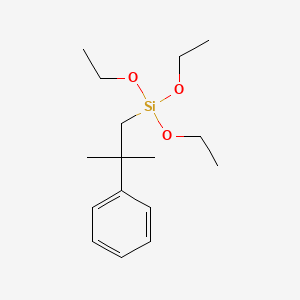
![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)
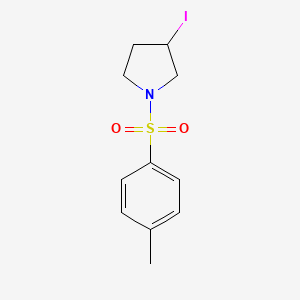
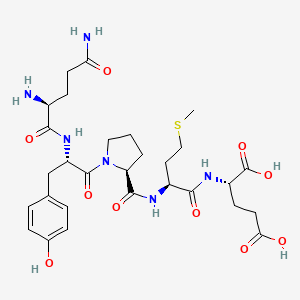
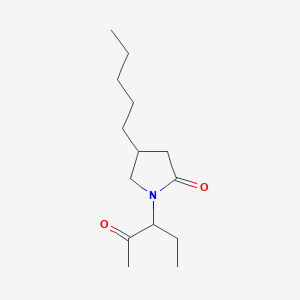
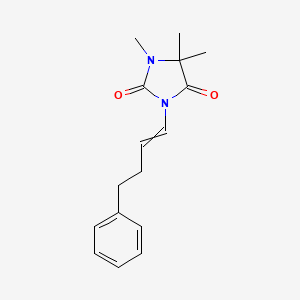
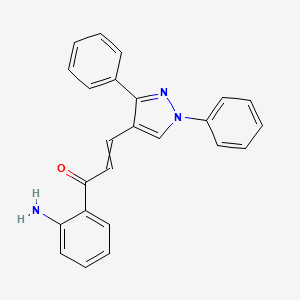
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)

![(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B14184713.png)
![3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl-](/img/structure/B14184726.png)
![Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184732.png)
![1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene](/img/structure/B14184750.png)
